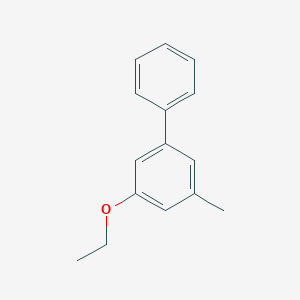

1,1-Biphenyl,3-ethoxy-5-methyl-(9CI)

Description

Significance of Substituted Biphenyl (B1667301) Scaffolds in Chemical Research

Substituted biphenyl scaffolds are of paramount importance in various domains of chemical research. Their rigid, yet conformationally flexible, nature makes them ideal frameworks for designing molecules with specific three-dimensional arrangements. This is particularly crucial in medicinal chemistry, where the biphenyl moiety is a common feature in active pharmaceutical ingredients (APIs). rsc.orgnbinno.com The substituents on the biphenyl rings can be fine-tuned to modulate a molecule's biological activity, solubility, and metabolic stability.

In the realm of materials science, substituted biphenyls are integral to the development of liquid crystals, organic light-emitting diodes (OLEDs), and functional polymers. rsc.org The electronic properties of the biphenyl system can be altered by the introduction of electron-donating or electron-withdrawing groups, leading to materials with desired optical and electronic characteristics. illinois.edu The ethoxy and methyl groups in 1,1'-Biphenyl, 3-ethoxy-5-methyl- are examples of substituents that can influence these properties.

Table 1: Key Properties of 1,1'-Biphenyl, 3-ethoxy-5-methyl-

| Property | Value |

|---|---|

| Molecular Formula | C15H16O |

| Molecular Weight | 212.29 g/mol |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 2 |

Note: Data is computationally derived and provides a theoretical profile of the compound.

Overview of Key Research Domains for 1,1'-Biphenyl, 3-ethoxy-5-methyl-

While specific research on 1,1'-Biphenyl, 3-ethoxy-5-methyl- is limited, its structural features suggest potential applications in several key research domains:

Materials Science: The compound could be investigated as a component in liquid crystal mixtures or as a building block for novel organic electronic materials. The ethoxy group, being an electron-donating group, can influence the photophysical properties of the biphenyl system.

Synthetic Chemistry: 1,1'-Biphenyl, 3-ethoxy-5-methyl- can be utilized as an intermediate in the synthesis of more complex organic molecules. Its functional groups offer sites for further chemical transformations, allowing for the construction of elaborate molecular architectures.

The exploration of 1,1'-Biphenyl, 3-ethoxy-5-methyl- and its derivatives holds promise for advancing these scientific frontiers. Further research into its synthesis, characterization, and application will undoubtedly contribute to the ever-expanding field of biphenyl chemistry.

Structure

3D Structure

Properties

IUPAC Name |

1-ethoxy-3-methyl-5-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O/c1-3-16-15-10-12(2)9-14(11-15)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICCRYYBGOXATLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nomenclature, Stereochemistry, and Advanced Structural Representation

Systematic IUPAC Nomenclature Principles for 1,1'-Biphenyl,3-ethoxy-5-methyl-(9CI)

The name 1,1'-Biphenyl, 3-ethoxy-5-methyl- is a systematic name derived according to the principles of chemical nomenclature. The designation "(9CI)" indicates that this is a Chemical Abstracts (CA) name from the 9th Collective Index period. The International Union of Pure and Applied Chemistry (IUPAC) provides a framework for generating systematic names that are unique and unambiguous. qmul.ac.uk

The name can be deconstructed as follows:

Parent Hydride: The core structure is "1,1'-Biphenyl". This name describes a molecule formed by two benzene (B151609) rings connected by a single bond. According to IUPAC, '1,1'-biphenyl' is the preferred name, and the locants '1,1'' are mandatory to specify the attachment points of the two rings. qmul.ac.uk One ring is numbered 1 to 6, and the other is numbered 1' to 6', starting from the carbon atoms of the interconnecting bond.

Substituents: The parent biphenyl (B1667301) structure is modified by three substituent groups:

3-ethoxy: An ethoxy group (-OCH2CH3) is attached to position 3 of one of the phenyl rings. In substitutive nomenclature, such ether groups are named as alkoxy substituents. libretexts.orgyoutube.com

5-methyl: A methyl group (-CH3) is attached to position 5 of the same phenyl ring.

The name indicates that both substituents are on the same phenyl ring. The numbering of the ring is chosen to give the lowest possible locants to the substituents.

Chemoinformatics Approaches for Structure-to-Name and Name-to-Structure Transformations

Chemoinformatics utilizes computational methods to analyze chemical information. A key application is the automated conversion between a chemical name and its corresponding structure, a process crucial for database management and digital information exchange. psu.edu

Name-to-Structure: Given a systematic name like "1,1'-Biphenyl, 3-ethoxy-5-methyl-", software algorithms can parse the name to identify the parent structure and the substituents with their locants. This information is then used to generate a machine-readable structural representation. A prominent tool for this is OPSIN (Open Parser for Systematic IUPAC Nomenclature), which can convert IUPAC names into standard formats like SMILES (Simplified Molecular-Input Line-Entry System) and InChI (International Chemical Identifier). ebi.ac.uk

Structure-to-Name: Conversely, algorithms can analyze a given chemical structure (e.g., from a drawing tool) and apply IUPAC rules to generate a systematic name. psu.edu

These transformations are essential for ensuring the accuracy and interoperability of chemical data across different platforms and databases.

| Identifier Type | Identifier |

|---|---|

| IUPAC Name | 3-ethoxy-5-methyl-1,1'-biphenyl |

| CAS Registry Number | 159326-01-9 chembk.com |

| Molecular Formula | C15H16O chembk.com |

| SMILES | CCOc1cc(C)cc(c1)c2ccccc2 |

| InChI | InChI=1S/C15H16O/c1-3-16-15-9-11(2)10-14(12-15)13-7-5-4-6-8-13/h4-10,12H,3H2,1-2H3 |

Analysis of Conformational Isomerism and Tautomeric Considerations

Conformational Isomerism

Conformational isomerism in biphenyls relates to the rotation around the C1-C1' single bond that connects the two phenyl rings. numberanalytics.com

Atropisomerism: In certain substituted biphenyls, free rotation around this central bond is hindered due to steric repulsion between bulky substituents at the ortho positions (2, 6, 2', and 6'). youtube.com If the energy barrier to rotation is high enough, distinct and isolable rotational isomers, called atropisomers, can exist. wikipedia.orglibretexts.org These atropisomers are a form of conformational isomerism. pharmaguideline.comcutm.ac.in

1,1'-Biphenyl, 3-ethoxy-5-methyl-: This compound has substituents at the meta (3 and 5) positions, not the ortho positions. The absence of bulky ortho groups means there is no significant steric barrier to rotation around the biphenyl bond. quora.com Therefore, the molecule experiences relatively free rotation at room temperature, and stable atropisomers are not formed. While the molecule is not perfectly planar due to minor steric interactions, with a dihedral angle of approximately 45°, the different conformations rapidly interconvert. libretexts.org

Tautomeric Considerations

Tautomers are structural isomers that readily interconvert, most commonly through the migration of a hydrogen atom (a proton). wikipedia.orgnumberanalytics.com This phenomenon is known as tautomerism. byjus.com A prevalent example is keto-enol tautomerism, where a ketone or aldehyde is in equilibrium with its corresponding enol form. numberanalytics.com

The chemical structure of 1,1'-Biphenyl, 3-ethoxy-5-methyl- consists of two aromatic rings, an ether (ethoxy) group, and an alkyl (methyl) group. This structure lacks the specific functional groups and labile protons necessary for significant tautomerism. The ethoxy group is chemically stable, and there are no acidic protons that can easily relocate to form a stable isomeric structure. Consequently, tautomerism is not a relevant consideration for this compound.

Synthetic Methodologies and Strategic Route Design

Established Synthetic Pathways for 1,1'-Biphenyl, 3-ethoxy-5-methyl-

The construction of the biphenyl (B1667301) core is a central theme in organic synthesis, with numerous methods developed over the past century. nih.govrsc.org These established pathways typically involve the formation of the critical carbon-carbon bond between the two aromatic rings.

Cross-Coupling Reactions in Biphenyl Formation

Transition-metal-catalyzed cross-coupling reactions are the most prevalent and versatile methods for synthesizing unsymmetrical biaryls like 1,1'-Biphenyl, 3-ethoxy-5-methyl-. researchgate.net These reactions involve the coupling of an organometallic reagent with an organic halide or pseudohalide. rsc.org Several named reactions are cornerstones in this field.

Suzuki-Miyaura Coupling: This is one of the most effective and widely used methods for forming C-C bonds. nih.govrsc.org The reaction couples an aryl boronic acid with an aryl halide in the presence of a palladium catalyst and a base. researchgate.net For the target molecule, this could involve reacting 3-ethoxy-5-methylphenylboronic acid with bromobenzene (B47551) or phenylboronic acid with 1-bromo-3-ethoxy-5-methylbenzene. The mechanism involves oxidative addition, transmetalation, and reductive elimination steps. nih.gov

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. nih.govrsc.org It is known for its high regio- and chemoselectivity. nih.gov The synthesis could proceed by coupling a phenylzinc reagent with 1-halo-3-ethoxy-5-methylbenzene. nih.gov

Stille Coupling: The Stille reaction utilizes an organotin reagent (organostannane) and an organic halide, catalyzed by palladium. nih.govrsc.org A key advantage is the tolerance of a wide variety of functional groups, although the toxicity of tin compounds is a significant drawback. nih.gov

Hiyama Coupling: This method employs an organosilicon compound, which is activated by a fluoride (B91410) source, to couple with an organic halide under palladium catalysis. rsc.org The mechanism is analogous to other metal-catalyzed cross-coupling reactions, proceeding through oxidative addition and transmetalation. rsc.org

Ullmann Reaction: One of the older methods, the Ullmann reaction traditionally involves the copper-catalyzed homocoupling of two aryl halides at high temperatures. researchgate.net Modern variations have been developed for cross-coupling reactions between two different aryl halides. researchgate.net

| Coupling Reaction | Organometallic Reagent | Organic Halide/Pseudohalide | Typical Catalyst | Key Features |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl Boronic Acid/Ester | Ar-X (X=I, Br, Cl, OTf) | Palladium(0) complexes | Mild conditions, commercially available reagents, low toxicity of boron byproducts. nih.govrsc.org |

| Negishi | Organozinc | Ar-X | Palladium or Nickel | High reactivity and functional group tolerance. nih.gov |

| Stille | Organotin | Ar-X | Palladium | Tolerant of many functional groups, but tin reagents are toxic. nih.govrsc.org |

| Hiyama | Organosilane | Ar-X | Palladium | Low toxicity of silicon byproducts; requires fluoride activation. rsc.org |

| Ullmann | (None) | Two Ar-X molecules | Copper | Often requires high temperatures; useful for symmetrical biphenyls. researchgate.net |

Functional Group Interconversion Strategies at the Biphenyl Core

An alternative to constructing the biphenyl skeleton is to modify a pre-existing, commercially available, or easily synthesized biphenyl core. imperial.ac.uk This approach, known as functional group interconversion (FGI), involves converting one functional group into another through processes like substitution, oxidation, or reduction. imperial.ac.ukub.edu

For the synthesis of 1,1'-Biphenyl, 3-ethoxy-5-methyl-, a viable FGI strategy would be the etherification of a corresponding phenol (B47542) precursor. For instance, 3-hydroxy-5-methyl-1,1'-biphenyl could be synthesized via a standard cross-coupling reaction. Subsequently, the hydroxyl group can be converted to the desired ethoxy group.

A common method for this transformation is the Williamson ether synthesis . This reaction involves deprotonating the phenol with a suitable base (e.g., sodium hydride) to form a phenoxide, which then acts as a nucleophile to displace a halide from an ethyl halide (e.g., ethyl iodide or ethyl bromide) in an SN2 reaction. solubilityofthings.com

Emerging Synthetic Approaches for 1,1'-Biphenyl, 3-ethoxy-5-methyl- Analogues

While established methods are robust, research continues to focus on developing more efficient, sustainable, and rapid synthetic routes for biphenyl derivatives.

Microwave-Assisted Organic Synthesis for Biphenyl Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions. nih.gov The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and in some cases, improve reaction yields and product purity. nih.govfigshare.com In the context of biphenyl synthesis, MAOS has been successfully applied to Suzuki-Miyaura cross-coupling reactions. figshare.comresearchgate.netx-mol.net The rapid heating provided by microwaves can enhance the efficiency of the catalytic cycle, leading to faster product formation. figshare.com For example, a silica-based Pd(II) catalyst has been shown to be highly efficient for Suzuki reactions under microwave irradiation, achieving high yields in as little as five minutes under solvent-free conditions. figshare.com

Application of Modern Catalytic Systems in Biphenyl Synthesis

Advances in catalysis are central to improving biphenyl synthesis. Modern research focuses on creating catalysts that are more active, stable, reusable, and cost-effective.

Supported Nanoparticle Catalysts: To overcome issues of catalyst separation and reuse, modern systems often involve immobilizing the catalyst on a solid support. figshare.com Examples include palladium nanoparticles supported on silica (B1680970) gel, graphene oxide, or fullerene. figshare.comresearchgate.netrsc.org A water-soluble fullerene-supported PdCl2 nanocatalyst has been used for Suzuki-Miyaura couplings in pure water at room temperature, demonstrating high yields and recyclability. researchgate.net

Ligand Development: The ligands coordinated to the metal center (typically palladium) play a crucial role in the catalyst's activity and stability. researchgate.net The development of sophisticated phosphine (B1218219) ligands and N-heterocyclic carbene (NHC) ligands has enabled the coupling of less reactive aryl chlorides, which are more economical than bromides or iodides. researchgate.net

Alternative Metal Catalysts: While palladium is the most common catalyst, its high cost and low abundance have prompted research into catalysts based on more earth-abundant metals like nickel and iron. nih.gov Nickel-based catalysts have been shown to be effective in Negishi couplings, while iron-catalyzed Suzuki-Miyaura reactions have also been reported. nih.gov

| Catalytic System | Description | Advantages | Reference Example |

|---|---|---|---|

| Silica-Based Pd(II) | Palladium(II) complex supported on silica gel. | High reusability (up to ten runs), rapid reactions, excellent turnover number (TON). figshare.com | Used for solvent-free, microwave-assisted Suzuki reactions. figshare.com |

| Fullerene-Supported PdCl₂ | Palladium chloride nanoparticles supported on water-soluble fullerenes. | Operates in water at room temperature, high yields, catalyst is recyclable. researchgate.net | Green synthesis of biphenyl carboxylic acids. researchgate.net |

| Graphene Oxide-Supported Pd | Palladium catalyst supported on graphene oxide sheets. | Enables C-H bond activation of benzene (B151609) for direct biphenyl synthesis. rsc.org | Direct coupling of benzene to form biphenyl. rsc.org |

| Ni-Based Catalysts | Catalysts using nickel instead of palladium. | Lower cost, effective for Negishi and other cross-coupling reactions. nih.gov | Coupling of aryl zinc chlorides with haloarenes. nih.gov |

Green Chemistry Principles in the Synthesis of Substituted Biphenyls

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles are increasingly being applied to the synthesis of biphenyls.

Use of Safer Solvents: A major source of waste and environmental impact comes from organic solvents. nih.gov Green approaches prioritize the use of water as a reaction medium, which is non-toxic and non-flammable. researchgate.net Several modern catalytic systems for Suzuki-Miyaura reactions are designed to be effective in aqueous media. researchgate.net

Atom Economy and Waste Prevention: Catalytic reactions are inherently greener than stoichiometric ones because the catalyst is used in small amounts and is regenerated, leading to less waste. nih.gov The development of highly efficient and recyclable catalysts, such as supported palladium nanoparticles, further enhances waste prevention. figshare.comresearchgate.net

Solvent-Free Reactions: An ideal green chemistry scenario is to conduct reactions without any solvent. flinders.edu.au Solventless, microwave-assisted Suzuki reactions have been developed, offering a rapid, economic, and environmentally benign procedure for biphenyl synthesis. figshare.com

By integrating these principles, chemists can develop synthetic routes to compounds like 1,1'-Biphenyl, 3-ethoxy-5-methyl- that are not only efficient but also environmentally responsible.

Isolation and Purification Techniques for Complex Biphenyl Compounds

The isolation and purification of complex biphenyl compounds, including 1,1'-Biphenyl, 3-ethoxy-5-methyl-, are critical steps to obtain the final product in a high state of purity. The choice of technique is largely dependent on the physical and chemical properties of the target compound and any impurities present. Common methods include extraction, chromatography, and crystallization.

Chromatographic Methods

Chromatography is a powerful and versatile technique for separating mixtures of organic compounds. For nonpolar to moderately polar biphenyl derivatives, normal-phase or reversed-phase high-performance liquid chromatography (HPLC) are often employed.

Thin-Layer Chromatography (TLC): TLC is a quick and inexpensive method used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. wpmucdn.com For a compound like 1,1'-Biphenyl, 3-ethoxy-5-methyl-, a mixture of a nonpolar solvent like hexane (B92381) and a slightly more polar solvent like ethyl acetate (B1210297) would likely be used as the mobile phase. wpmucdn.com The retention factor (Rf) value provides a preliminary indication of the compound's polarity. wpmucdn.com

Column Chromatography: This technique is used for the preparative separation of the desired biphenyl from byproducts and unreacted starting materials. Silica gel is a common stationary phase for compounds of moderate polarity. A gradient elution, starting with a nonpolar solvent and gradually increasing the polarity, can be effective for separating compounds with different polarities. For instance, a solid product can be purified by column chromatography using silica as the stationary phase and a mixture of cyclohexane (B81311) and ethyl acetate as the eluent. iucr.org

High-Performance Liquid Chromatography (HPLC): For analytical and preparative-scale purification of biphenyls, HPLC offers higher resolution and efficiency. Biphenyl stationary phases have been developed that provide alternative selectivity compared to traditional C18 columns, often exploiting π-π interactions. chromatographyonline.comrestek.comchromatographyonline.com These phases can be particularly effective in separating structurally similar aromatic compounds. chromatographyonline.comrestek.com

The following table summarizes chromatographic conditions that could be applicable for the purification of 1,1'-Biphenyl, 3-ethoxy-5-methyl-.

| Technique | Stationary Phase | Typical Mobile Phase | Detection Method | Application |

| TLC | Silica Gel 60 F₂₅₄ | Hexane/Ethyl Acetate (e.g., 9:1 v/v) | UV light (254 nm) | Reaction monitoring, solvent system selection |

| Column Chromatography | Silica Gel (230-400 mesh) | Gradient of Hexane/Ethyl Acetate | TLC, UV | Preparative purification |

| HPLC | Biphenyl or C18 | Acetonitrile (B52724)/Water or Methanol/Water | UV (e.g., 254 nm) | High-purity isolation, analytical quantification |

Crystallization

Crystallization is a powerful purification technique for solid organic compounds, capable of yielding highly pure materials. The process involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature and then allowing it to cool slowly, leading to the formation of crystals. The choice of solvent is crucial; the desired compound should be soluble at high temperatures and sparingly soluble at low temperatures.

For substituted biphenyls, common solvents for crystallization include ethanol (B145695), methanol, acetonitrile, or mixtures thereof. iucr.org For example, a crude product might be recrystallized from ethanol to yield a white solid. iucr.org The efficiency of purification by crystallization depends on the significant difference in solubility between the target compound and the impurities.

The table below provides examples of solvents that could be screened for the crystallization of 1,1'-Biphenyl, 3-ethoxy-5-methyl-.

| Solvent/Solvent System | Rationale | Procedure |

| Ethanol | Good solubility for many organic compounds at elevated temperatures. | Dissolve crude product in hot ethanol, allow to cool slowly to room temperature, then in an ice bath. |

| Methanol/Water | A polar solvent system where water acts as an anti-solvent. | Dissolve crude product in a minimum amount of hot methanol, add water dropwise until turbidity persists, then cool. |

| Acetonitrile | Can be effective for compounds with moderate polarity. | Slow evaporation of an acetonitrile solution can yield single crystals suitable for X-ray diffraction. iucr.org |

| Hexane/Ethyl Acetate | For less polar compounds. | Dissolve in a minimal amount of hot ethyl acetate and add hexane as an anti-solvent. |

The successful isolation and purification of 1,1'-Biphenyl, 3-ethoxy-5-methyl- would likely involve a combination of these techniques. For instance, an initial purification by column chromatography could be followed by a final crystallization step to achieve high analytical purity.

Reaction Mechanisms and Kinetic Investigations

Elucidation of Mechanistic Pathways for 1,1'-Biphenyl, 3-ethoxy-5-methyl- Transformations

The reactivity of 1,1'-Biphenyl, 3-ethoxy-5-methyl- is largely dictated by the electronic and steric effects of its substituents—the ethoxy and methyl groups on one phenyl ring and the unsubstituted phenyl group. These groups influence the electron density distribution across the biphenyl (B1667301) core, thereby governing its susceptibility to various chemical transformations.

Nucleophilic and Electrophilic Reactivity Studies at the Biphenyl Core

The biphenyl core of 1,1'-Biphenyl, 3-ethoxy-5-methyl- can undergo both nucleophilic and electrophilic substitution reactions, with the regioselectivity and rate being significantly influenced by the attached functional groups.

Electrophilic Aromatic Substitution: The ethoxy (-OEt) group is a strong activating group due to its +M (mesomeric) effect, donating electron density to the aromatic ring through resonance. The methyl (-CH₃) group is a weaker activating group, operating through a +I (inductive) effect. These groups direct incoming electrophiles to the ortho and para positions relative to themselves. youtube.com In the case of 1,1'-Biphenyl, 3-ethoxy-5-methyl-, the positions of highest electron density and therefore most susceptible to electrophilic attack would be C2, C4, and C6 of the substituted ring. Steric hindrance from the adjacent phenyl ring and the ethoxy group might disfavor substitution at the C2 position. The unsubstituted phenyl ring is also activated by the substituted ring and will direct incoming electrophiles to its own ortho and para positions. youtube.com

Nucleophilic Aromatic Substitution (SNAr): For a nucleophilic aromatic substitution to occur, the aromatic ring typically needs to be activated by strong electron-withdrawing groups, which are absent in 1,1'-Biphenyl, 3-ethoxy-5-methyl-. youtube.com Therefore, SNAr reactions are generally not favored for this compound unless a suitable leaving group is present and the reaction conditions are harsh. libretexts.org However, studies on related compounds, such as nitrobiphenyls, demonstrate that nucleophilic substitution is possible. For example, the piperidinodebromination of 4'-substituted 3-bromo-4-nitrobiphenyls proceeds via a Meisenheimer complex intermediate, a resonance-stabilized carbanion. youtube.comrsc.orgrsc.org The rate of such reactions is sensitive to the electronic nature of the substituents on the biphenyl system.

Free Radical Chemistry and Photoinduced Reaction Mechanisms

The involvement of 1,1'-Biphenyl, 3-ethoxy-5-methyl- in free radical and photoinduced reactions can be inferred from studies on similar aromatic and alkoxy-substituted compounds.

Free Radical Chemistry: Alkoxy radicals are known to be highly reactive intermediates that can undergo various transformations, including β-scission, radical cyclization, and hydrogen atom transfer (HAT). nih.govnih.gov In the context of 1,1'-Biphenyl, 3-ethoxy-5-methyl-, the generation of an alkoxy radical centered on the ethoxy group could potentially be initiated. However, the stability of the aromatic system makes radical reactions directly on the biphenyl core less common under typical conditions.

Photoinduced Reactions: Biphenyl and its derivatives are known to exhibit interesting photophysical and photochemical properties. acs.org Upon absorption of light, they can be promoted to an excited state, which may have different reactivity compared to the ground state. For some substituted biphenyls, photoinduced intramolecular charge transfer can occur. acs.org Studies on hydroxybiphenyl derivatives have shown that they can undergo photoinduced generation of quinone methides through excited-state proton transfer (ESPT). nih.gov While 1,1'-Biphenyl, 3-ethoxy-5-methyl- lacks a hydroxyl group, the presence of the electron-donating ethoxy group could potentially facilitate other photoinduced transformations, such as photo-initiated coupling or rearrangement reactions, possibly proceeding through radical intermediates. nih.gov For instance, visible-light-induced reactions of N-allenamides have been shown to proceed through a triplet excited state, leading to a rsc.orgacs.org-sulfonyl shift. rsc.org

Quantitative Kinetic Analysis of Reactions Involving 1,1'-Biphenyl, 3-ethoxy-5-methyl-

Determination of Rate Laws and Reaction Orders

The rate law for a reaction is an equation that links the reaction rate with the concentrations of reactants. chemistrytalk.orguca.edu It is determined experimentally and cannot be deduced from the stoichiometry of the reaction. khanacademy.org The general form of a rate law is:

Rate = k[A]m[B]n

where k is the rate constant, [A] and [B] are the concentrations of the reactants, and m and n are the reaction orders with respect to each reactant. chemistrytalk.org

For a hypothetical reaction involving 1,1'-Biphenyl, 3-ethoxy-5-methyl-, the reaction order with respect to this compound would need to be determined by systematically varying its concentration while keeping other reactant concentrations constant and observing the effect on the initial reaction rate. libretexts.org

A study on the piperidinodebromination of 4'-substituted 3-bromo-4-nitrobiphenyls found that the reaction rates could be correlated using a modified Hammett relationship, indicating the influence of substituent electronic effects on the reaction kinetics. rsc.org The Hammett equation is a linear free-energy relationship that describes the effect of substituents on the rates and equilibria of reactions of aromatic compounds.

Table 1: Hypothetical Initial Rate Data for a Reaction of 1,1'-Biphenyl, 3-ethoxy-5-methyl- (BEM) with a Reagent (X)

| Experiment | [BEM] (mol/L) | [X] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.10 | 0.10 | 2.5 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 5.0 x 10⁻⁵ |

| 3 | 0.10 | 0.20 | 1.0 x 10⁻⁴ |

This is a hypothetical data table to illustrate the method of initial rates.

Influence of Solvent, Temperature, and Catalysis on Reaction Rates

Temperature Effects: The rate of most chemical reactions increases with temperature. libretexts.org This relationship is described by the Arrhenius equation, which relates the rate constant (k) to the activation energy (Ea) and the absolute temperature (T). A study on the methylation of biphenyl to 4-methylbiphenyl (B165694) showed a significant influence of reaction temperature on the catalyst's activity and stability. psu.edu In a study of the curing kinetics of a biphenyl epoxy-phenol novolac resin system, an increase in temperature led to an increase in the peak value of the reaction rate and a shift to shorter reaction times. psu.edu

Table 2: Hypothetical Effect of Temperature on the Rate Constant of a Reaction Involving 1,1'-Biphenyl, 3-ethoxy-5-methyl-

| Temperature (K) | Rate Constant, k (L/mol·s) |

| 298 | 0.05 |

| 308 | 0.12 |

| 318 | 0.28 |

| 328 | 0.60 |

This is a hypothetical data table to illustrate the temperature dependence of the rate constant.

Catalysis: A catalyst increases the rate of a reaction without being consumed in the process by providing an alternative reaction pathway with a lower activation energy. The methylation of biphenyl has been studied over modified nanosized HZSM-5 catalysts. psu.edu For transformations involving 1,1'-Biphenyl, 3-ethoxy-5-methyl-, various catalysts could be employed depending on the desired reaction. For instance, acid catalysts could be used for electrophilic substitution reactions, while transition metal catalysts are often employed in cross-coupling and halogen exchange reactions. scholaris.caepfl.ch

Activation Parameters and Transition State Analysis

An exhaustive search for experimental or computational data regarding the activation parameters—such as activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡)—for reactions involving 1,1'-Biphenyl, 3-ethoxy-5-methyl- yielded no specific results. Consequently, a quantitative analysis of its transition states remains uncharacterized.

In the absence of direct research, the reactivity of this compound can only be hypothesized based on the general behavior of substituted biphenyls. The electronic effects of the ethoxy (an electron-donating group) and methyl (a weakly electron-donating group) substituents would likely influence the electron density of the biphenyl system, thereby affecting its susceptibility to various reagents and the stability of any reaction intermediates or transition states. However, without empirical data, any such discussion would be purely speculative.

Detailed research findings and data tables, which are crucial for a thorough understanding of a compound's kinetic and mechanistic profile, could not be generated due to the lack of primary research literature. Further experimental and computational studies are necessary to elucidate the reaction mechanisms, kinetics, and transition state properties of 1,1'-Biphenyl, 3-ethoxy-5-methyl-.

Advanced Spectroscopic and Analytical Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a powerful, non-destructive technique for determining the carbon-hydrogen framework of an organic molecule. For 1,1'-Biphenyl, 3-ethoxy-5-methyl- , a combination of one-dimensional and two-dimensional NMR experiments would be required for unambiguous structural confirmation.

¹H and ¹³C NMR Spectroscopic Analysis for Structural Confirmation

¹H NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms within the molecule. The expected ¹H NMR spectrum of 1,1'-Biphenyl, 3-ethoxy-5-methyl- would exhibit distinct signals corresponding to the aromatic protons on both phenyl rings, the ethoxy group, and the methyl group. The integration of these signals would correspond to the number of protons in each unique environment, while the splitting patterns (multiplicity) would reveal adjacent proton-proton couplings.

¹³C NMR spectroscopy , on the other hand, provides information about the carbon skeleton. Each unique carbon atom in 1,1'-Biphenyl, 3-ethoxy-5-methyl- would produce a distinct signal, allowing for the determination of the total number of carbon atoms and their chemical environments (e.g., aromatic, aliphatic, ether-linked).

A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below. Actual experimental values may vary depending on the solvent and other acquisition parameters.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.5 - 7.6 | 110 - 160 |

| -OCH₂CH₃ | ~4.1 (quartet) | ~63 |

| -CH₃ | ~2.4 (singlet) | ~21 |

| -OCH₂CH₃ | ~1.4 (triplet) | ~15 |

Advanced 2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

To definitively establish the connectivity of atoms in 1,1'-Biphenyl, 3-ethoxy-5-methyl- , two-dimensional (2D) NMR techniques are employed.

Correlation Spectroscopy (COSY) would reveal proton-proton couplings within the same spin system. This would be particularly useful in assigning the relative positions of protons on the substituted phenyl ring and confirming the connectivity within the ethoxy group.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded carbon and hydrogen atoms. This experiment would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy shows correlations between carbons and protons that are separated by two or three bonds. This is a crucial technique for establishing the connectivity between different fragments of the molecule, such as confirming the attachment of the ethoxy and methyl groups to the biphenyl (B1667301) core at the 3- and 5-positions, respectively.

Isotope Labeling for Mechanistic and Structural Probes

While not a routine characterization method, isotope labeling can be a powerful tool for detailed structural and mechanistic studies. For instance, selective enrichment with ¹³C or deuterium (B1214612) (²H) at specific positions in 1,1'-Biphenyl, 3-ethoxy-5-methyl- could be used to:

Trace the fate of specific atoms in a chemical reaction, providing insight into reaction mechanisms.

Aid in the assignment of complex NMR spectra by selectively enhancing or removing signals.

Probe subtle structural features and dynamics of the molecule in solution.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of ionized molecules. It is a cornerstone for determining the molecular weight of a compound and can offer structural clues through the analysis of fragmentation patterns.

High-Resolution Accurate Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of 1,1'-Biphenyl, 3-ethoxy-5-methyl- . This precision allows for the determination of the elemental composition of the molecule, confirming its molecular formula (C₁₅H₁₆O). This is a critical step in verifying the identity of a newly synthesized compound.

Table 2: HRMS Data for 1,1'-Biphenyl, 3-ethoxy-5-methyl-

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₁₆O |

| Exact Mass | 212.1201 |

| Measured Mass | [Experimental Value] |

| Mass Error (ppm) | [Calculated Value] |

Coupling with Chromatographic Techniques (GC-MS, LC-MS)

Coupling mass spectrometry with chromatographic separation techniques such as gas chromatography (GC-MS) or liquid chromatography (LC-MS) is a powerful approach for the analysis of complex mixtures and the confirmation of purity.

Gas Chromatography-Mass Spectrometry (GC-MS) would be suitable for the analysis of 1,1'-Biphenyl, 3-ethoxy-5-methyl- if it is sufficiently volatile and thermally stable. The gas chromatograph would separate the compound from any impurities, and the mass spectrometer would provide a mass spectrum for each separated component, confirming the identity and purity of the target compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a more versatile technique that can be applied to a wider range of compounds, including those that are not amenable to GC. LC-MS would similarly separate 1,1'-Biphenyl, 3-ethoxy-5-methyl- from other components in a sample before detection by the mass spectrometer. The choice of ionization technique (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI) would be optimized to achieve sensitive detection of the molecule.

The fragmentation pattern observed in the mass spectrum, whether from GC-MS or LC-MS, can provide valuable structural information. Characteristic fragments would be expected from the cleavage of the ethoxy group, the methyl group, and potentially the biphenyl linkage, further corroborating the proposed structure.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies

The biphenyl framework gives rise to a series of characteristic vibrations. Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The C-C stretching vibrations within the aromatic rings are expected to produce a set of bands in the 1600-1450 cm⁻¹ region. For instance, related compounds like 3-methylbiphenyl (B165614) show distinct peaks in this area. nist.gov Out-of-plane C-H bending vibrations, which are often strong in the IR spectra of substituted benzenes, are anticipated in the 900-650 cm⁻¹ range, and their exact positions are indicative of the substitution pattern.

The ethoxy group introduces several key vibrational signatures. The asymmetric and symmetric stretching of the C-O-C bond is expected to produce strong bands in the IR spectrum, typically around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric), similar to what is seen in ethoxybenzene derivatives. The C-H stretching vibrations of the ethyl group's CH₂ and CH₃ moieties will appear in the 2980-2850 cm⁻¹ range.

The methyl group attached to the biphenyl ring also has characteristic vibrational modes. Asymmetric and symmetric C-H stretching vibrations of the methyl group are expected near 2960 cm⁻¹ and 2870 cm⁻¹, respectively. cdnsciencepub.com Asymmetric and symmetric bending (scissoring) vibrations typically occur around 1460 cm⁻¹ and 1375 cm⁻¹. cdnsciencepub.com

Raman spectroscopy provides complementary information. The aromatic ring stretching vibrations, particularly the "ring breathing" mode around 1000 cm⁻¹, often give rise to strong Raman signals. researchgate.net The biphenyl inter-ring C-C stretching vibration is also a characteristic feature in the Raman spectra of biphenyl derivatives.

A summary of the expected key vibrational frequencies for 1,1'-Biphenyl, 3-ethoxy-5-methyl- is presented in the table below, based on data from analogous compounds. nist.govcdnsciencepub.comresearchgate.netosti.gov

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch (CH₃, C₂H₅) | 2980 - 2850 | IR, Raman |

| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman |

| Asymmetric C-O-C Stretch (Ethoxy) | ~1250 | IR |

| Symmetric C-O-C Stretch (Ethoxy) | ~1050 | IR |

| Ring Breathing Mode | ~1000 | Raman |

| Out-of-plane C-H Bend | 900 - 650 | IR |

Electronic Absorption and Emission Spectroscopy for Photophysical Parameters

Electronic spectroscopy, including UV-Vis absorption and fluorescence emission, is used to probe the electronic transitions within the molecule and determine its key photophysical parameters. The electronic properties of 1,1'-Biphenyl, 3-ethoxy-5-methyl- are primarily governed by the π-conjugated system of the biphenyl core, which is modulated by the ethoxy and methyl substituents.

UV-Vis Absorption: Biphenyl itself exhibits a strong absorption band (K-band) around 248-250 nm, which is attributed to the π-π* transition involving conjugation between the two phenyl rings. acs.orgomlc.org The presence of substituents alters the position and intensity of this band. The ethoxy group, being an electron-donating group, is expected to cause a bathochromic (red) shift in the absorption maximum due to the extension of the conjugated system through p-π interaction. The methyl group is a weak electron-donating group and its effect on the absorption spectrum is generally less pronounced. royalsocietypublishing.org For substituted biphenyls, shifts in the absorption maxima can be influenced by the degree of planarity between the two rings; greater planarity leads to more effective conjugation and a red-shifted absorption. nih.gov

Fluorescence Emission: Many biphenyl derivatives are fluorescent, and their emission properties are sensitive to their chemical environment and substitution pattern. nih.gov Following excitation, the molecule relaxes to the lowest excited singlet state (S₁) and can then return to the ground state (S₀) via the emission of a photon. The emission maximum for 1,1'-Biphenyl, 3-ethoxy-5-methyl- is expected to be in the UV or blue region of the spectrum. The electron-donating ethoxy and methyl groups can influence the fluorescence quantum yield and lifetime. rsc.orgnih.gov

The Stokes shift , which is the difference in energy (or wavelength) between the absorption maximum (λmax, abs) and the emission maximum (λmax, em), provides insight into the difference in geometry between the ground and excited states. Substituted biphenyls often exhibit significant Stokes shifts. researchgate.net

The photophysical parameters are also highly dependent on the solvent polarity. In more polar solvents, a red-shift (bathochromic shift) of the emission maximum is often observed for molecules with a larger dipole moment in the excited state compared to the ground state. nih.gov

A table summarizing the anticipated photophysical parameters for 1,1'-Biphenyl, 3-ethoxy-5-methyl- in a non-polar solvent like cyclohexane (B81311) is provided below, based on general data for substituted biphenyls. omlc.orgnih.govmdpi.com

| Parameter | Expected Value |

| Absorption Maximum (λmax, abs) | 255 - 270 nm |

| Molar Extinction Coefficient (ε) | 15,000 - 20,000 M⁻¹cm⁻¹ |

| Emission Maximum (λmax, em) | 310 - 340 nm |

| Stokes Shift | 55 - 70 nm |

| Fluorescence Quantum Yield (ΦF) | 0.1 - 0.3 |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A single-crystal X-ray diffraction study of 1,1'-Biphenyl, 3-ethoxy-5-methyl- would reveal detailed information about its molecular conformation, bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing.

A key conformational feature of biphenyl derivatives is the dihedral angle (torsion angle) between the planes of the two phenyl rings. In the gas phase, biphenyl is non-planar with a dihedral angle of about 45° due to steric hindrance between the ortho-hydrogens. libretexts.org In the solid state, this angle can vary significantly depending on the substituents and the crystal packing forces. nih.govresearchgate.net For 1,1'-Biphenyl, 3-ethoxy-5-methyl-, the substituents are in the meta positions, which exert less steric hindrance than ortho substituents. Therefore, the dihedral angle is expected to be in the typical range of 30-50°, but the final conformation will be a balance between intramolecular steric effects and favorable intermolecular packing interactions.

A hypothetical table of key crystallographic parameters for 1,1'-Biphenyl, 3-ethoxy-5-methyl- is presented below, based on data from similar substituted biphenyl structures. nih.govacs.org

| Parameter | Expected Value / Information |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| Dihedral Angle (Phenyl-Phenyl) | 30 - 50° |

| C-C Bond Lengths (Aromatic) | 1.38 - 1.41 Å |

| C-C Bond Length (Inter-ring) | 1.48 - 1.50 Å |

| C-O Bond Lengths (Ethoxy) | ~1.37 Å (Ar-O), ~1.43 Å (O-Et) |

| Dominant Intermolecular Interactions | van der Waals forces, C-H···π interactions |

This comprehensive analytical approach, combining vibrational and electronic spectroscopy with X-ray crystallography, provides a complete and detailed understanding of the structural and photophysical properties of 1,1'-Biphenyl, 3-ethoxy-5-methyl-.

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are at the heart of modern computational chemistry, providing a detailed description of the electronic structure of a molecule. These calculations are used to determine a wide range of molecular properties.

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms in a molecule, known as its equilibrium geometry. For a flexible molecule like 1,1'-Biphenyl, 3-ethoxy-5-methyl-, which has a rotational barrier around the biphenyl (B1667301) linkage and conformational freedom in its ethoxy and methyl groups, this is a non-trivial task.

Researchers would typically employ methods like Density Functional Theory (DFT) or ab initio Hartree-Fock (HF) calculations with various basis sets to perform geometry optimization. This process involves finding the minimum energy structure on the potential energy surface. A conformational analysis would also be necessary to identify all low-energy conformers and the transition states that separate them. This would reveal the preferred spatial arrangement of the ethoxy and methyl substituents and the dihedral angle between the two phenyl rings.

Table 1: Hypothetical Optimized Geometrical Parameters for 1,1'-Biphenyl, 3-ethoxy-5-methyl-

| Parameter | Value |

| Biphenyl Dihedral Angle | 40-50° |

| C-C (inter-ring) Bond Length | ~1.49 Å |

| C-O (ethoxy) Bond Length | ~1.37 Å |

| O-C (ethoxy) Bond Length | ~1.43 Å |

Note: The values in this table are illustrative and represent typical ranges for similar substituted biphenyls. Actual values would be determined by specific quantum chemical calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals provide insights into the molecule's ability to donate or accept electrons.

For 1,1'-Biphenyl, 3-ethoxy-5-methyl-, calculations would determine the energies of the HOMO and LUMO. The HOMO-LUMO energy gap is a critical parameter, as a smaller gap generally implies higher reactivity. The locations of the HOMO and LUMO on the molecule would indicate the most likely sites for electrophilic and nucleophilic attack, respectively. The electron-donating ethoxy group and the weakly donating methyl group would be expected to influence the energy and distribution of these frontier orbitals.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations provide information about static structures, molecular dynamics (MD) simulations can explore the dynamic behavior of a molecule over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can map out the conformational landscape and identify the most populated conformational states.

For 1,1'-Biphenyl, 3-ethoxy-5-methyl-, an MD simulation would reveal how the dihedral angle between the phenyl rings fluctuates and how the ethoxy and methyl groups rotate and interact with their environment. This would provide a more realistic picture of the molecule's behavior in solution or in a biological system, going beyond the static picture of a single minimum-energy structure.

Quantitative Structure-Property Relationship (QSPR) Development

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural features of molecules with their macroscopic properties. To develop a QSPR model for a series of biphenyl derivatives including 1,1'-Biphenyl, 3-ethoxy-5-methyl-, a set of molecular descriptors would first be calculated. These descriptors can be electronic (e.g., dipole moment, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or topological.

These descriptors would then be used to build a mathematical model that can predict a specific property, such as boiling point, solubility, or chromatographic retention time. Such a model could be used to predict the properties of other, unsynthesized biphenyl derivatives.

In Silico Prediction of Reactivity and Selectivity

Computational methods can be used to predict the reactivity and selectivity of a molecule in chemical reactions. For 1,1'-Biphenyl, 3-ethoxy-5-methyl-, this could involve modeling its behavior in various reaction types, such as electrophilic aromatic substitution.

By calculating the activation energies for reactions at different positions on the aromatic rings, it would be possible to predict the most likely products. For example, the directing effects of the ethoxy and methyl groups could be quantified to predict the regioselectivity of a reaction. Molecular electrostatic potential (MEP) maps can also be generated to visualize the electron-rich and electron-poor regions of the molecule, providing further clues about its reactivity.

Design, Synthesis, and Characterization of 1,1 Biphenyl,3 Ethoxy 5 Methyl 9ci Derivatives

Rational Design Principles for Functionalized Biphenyl (B1667301) Analogues

The rational design of functionalized biphenyl analogues is guided by the principle of establishing clear structure-property relationships. This involves the strategic incorporation of specific functional groups to elicit desired chemical or physical responses. For instance, the introduction of mechanophores—small molecules that respond to mechanical force with a chemical change—into a polymer backbone is a key design principle. illinois.edu The alignment of the applied force with the scissile bond within the mechanophore is a critical factor governing its reactivity. illinois.edu

Another design consideration is the creation of intrinsically functionalized polymers, where the functional units are integral to the polymer structure. This can be achieved through the use of specially designed monomers or through post-polymerization modification. illinois.edu For example, the synthesis of multivalent polymer-peptide conjugates involves the post-polymerization modification of a polymer backbone with peptides to inhibit protein aggregation. illinois.edu The design of such materials focuses on optimizing the interaction between the functionalized polymer and its target.

Furthermore, the development of photo-cross-linkable polymers based on biphenyl chalcone (B49325) derivatives highlights the principle of incorporating photoreactive moieties. researchgate.net The rate of cross-linking, a critical property of these materials, can be controlled by the specific design of the polymer structure. researchgate.net These design principles enable the creation of functional materials with applications ranging from mechanosensitive devices to biomedical materials.

Stereoselective Synthesis of Chiral Biphenyl Derivatives

The stereoselective synthesis of chiral biphenyl derivatives is essential for applications where specific three-dimensional arrangements of atoms are required. One established methodology for achieving high diastereoselectivity is the use of chiral auxiliaries. For example, the synthesis of 1-substituted homotropanones utilizes a base-promoted decarboxylative-Mannich coupling of 3-oxobutanoic acid and N-tert-butanesulfinyl keto aldimines, resulting in a high diastereomeric ratio (>95:5 dr). mdpi.com The stereochemical outcome of such reactions can often be rationalized by considering cyclic transition states. mdpi.com

Another powerful strategy involves the application of established stereochemical rules, such as Horeau's law, to guide the synthesis of C2-symmetric chiral bis-sulfoxides. semanticscholar.org This approach allows for the development and optimization of synthetic routes to achieve the desired enantioselectivity. The dimerization of vinyl sulfoxides, for instance, is a process where the stereochemical outcome is determined by the Horeau effect. semanticscholar.org

Furthermore, the stereoselective synthesis of complex natural products often involves multi-step sequences that rely on key stereoselective reactions. For instance, the total synthesis of (+)-Δ5-dehydrosugiyl methyl ether was achieved via a stereoselective route starting from (S)-(-)-α-cyclocitral. researchgate.net These examples underscore the importance of stereocontrol in the synthesis of chiral molecules, a principle that is directly applicable to the synthesis of chiral derivatives of 1,1'-Biphenyl, 3-ethoxy-5-methyl-.

Characterization of Novel Derivatives Using Advanced Spectroscopic Methods

The comprehensive characterization of novel biphenyl derivatives is crucial for confirming their structure and purity. A combination of advanced spectroscopic techniques is typically employed for this purpose. Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule. researchgate.net

Nuclear magnetic resonance (NMR) spectroscopy is a cornerstone of structural elucidation. One-dimensional NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively. researchgate.netresearchgate.net For more complex structures, two-dimensional (2D) NMR techniques are invaluable. Gradient enhanced correlation spectroscopy (COSY) establishes through-bond proton-proton correlations, while heteronuclear single quantum coherence (HSQC) and heteronuclear multiple bond correlation (HMBC) experiments reveal one-bond and multiple-bond correlations between protons and carbons, respectively. researchgate.net The nuclear Overhauser effect spectroscopy (NOESY) is used to determine through-space correlations, providing insights into the spatial proximity of atoms. researchgate.net

Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), is employed to determine the accurate mass and elemental composition of the synthesized compounds. researchgate.net Gas chromatography-mass spectrometry (GC-MS) can be used to separate and identify components of a mixture. researchgate.net For polymeric materials, gel permeation chromatography (GPC) is used to determine the molar mass distribution. mdpi.com

The following table summarizes the spectroscopic techniques commonly used for the characterization of novel biphenyl derivatives:

| Spectroscopic Technique | Information Obtained |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups |

| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) | Chemical environment of hydrogen and carbon atoms |

| 2D NMR (COSY, HSQC, HMBC, NOESY) | Through-bond and through-space atomic correlations for detailed structural elucidation |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass and elemental composition |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile compounds |

| Gel Permeation Chromatography (GPC) | Molar mass and molar mass distribution of polymers |

Synthesis of Biphenyl-Based Macromolecules and Polymers

The synthesis of macromolecules and polymers based on biphenyl structures, including derivatives of 1,1'-Biphenyl, 3-ethoxy-5-methyl-, opens avenues for the creation of advanced materials with unique thermal and mechanical properties. One versatile method for the synthesis of such polymers is acyclic diene metathesis (ADMET) polymerization. rsc.org This technique has been successfully employed to polymerize bio-based biphenyl monomers derived from natural sources like vanillin (B372448) and eugenol. rsc.org The resulting polymers can exhibit good thermal stability, with glass transition temperatures (Tg) and thermal degradation points varying based on the monomer structure. rsc.org For instance, a polymer derived from a divinyl compound obtained from divanillin showed a high Tg of around 160 °C and a 5% weight loss occurring at 380 °C. rsc.org

Another approach to synthesizing biphenyl-based polymers is through the polymerization of benzyl (B1604629) chloride derivatives using Lewis acid catalysts. mdpi.com This method has been used to produce poly(phenylene methylene) (PPM), a polymer with high thermal stability and fluorescence. mdpi.com The use of bifunctional branching agents, such as bis-chloromethyl durene, can lead to the formation of high molar mass PPM-based copolymers. mdpi.com The progress of such polymerization reactions can be monitored by techniques like gel permeation chromatography (GPC) and NMR analysis. mdpi.com

The properties of the resulting biphenyl-based polymers are highly dependent on the specific monomers and polymerization methods used. The following table provides examples of biphenyl-based polymers and their key properties:

| Polymer Type | Monomer Source | Polymerization Method | Key Properties |

| Bio-based Polyester | Dieugenol derivative | ADMET | Tg = 17 °C, Good thermal stability |

| Bio-based Polyester | Bis-unsaturated diester from vanillin | ADMET | Tg = 54 °C, Good thermal stability |

| Poly(divinylbiphenyl) | Divanillin derivative | ADMET | Molar mass ≈ 30,000 g/mol , Tg ≈ 160 °C, High thermal stability |

| Poly(phenylene methylene) | Benzyl chloride | Lewis acid catalysis | High thermal stability, Hydrophobicity, Fluorescence |

Structure Property Relationships Spr in Biphenyl Systems

Correlation of Structural Modifications with Chemical Reactivity and Stability

The chemical reactivity and stability of 1,1'-Biphenyl, 3-ethoxy-5-methyl- are intrinsically linked to its molecular structure. The biphenyl (B1667301) core, a conjugated system, is susceptible to electrophilic substitution reactions. The rate and regioselectivity of these reactions are governed by the directing effects of the existing ethoxy and methyl substituents.

The ethoxy group at the 3-position is an activating, ortho-, para-directing group due to the electron-donating resonance effect of the oxygen atom. The methyl group at the 5-position is also an activating, ortho-, para-directing group, primarily through an inductive effect. Their combined influence enhances the electron density of the substituted ring, making it more susceptible to electrophilic attack than unsubstituted biphenyl.

The phenomenon of atropisomerism, where restricted rotation around a single bond leads to isolable stereoisomers, is a key consideration in biphenyl chemistry. numberanalytics.comslideshare.net However, due to the meta-substitution pattern in 1,1'-Biphenyl, 3-ethoxy-5-methyl-, the energy barrier to rotation is not high enough to allow for the isolation of stable atropisomers at room temperature. libretexts.org

Predictive Modeling for Structure-Property Relationships

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, is a powerful tool in modern chemistry for forecasting the properties and activities of molecules. acs.orgresearchwithrutgers.com For biphenyl derivatives, these models are used to predict a range of endpoints, from biological activity to physicochemical properties. nih.govingentaconnect.com

These models are built by establishing a mathematical relationship between the chemical structure and a specific property. This is achieved by calculating a set of molecular descriptors that encode structural, electronic, and steric features of the molecules. For a compound like 1,1'-Biphenyl, 3-ethoxy-5-methyl-, relevant descriptors would include:

Topological descriptors: Related to the connectivity of atoms.

Quantum chemical descriptors: Such as HOMO/LUMO energies, dipole moment, and partial charges, which can be calculated using methods like Density Functional Theory (DFT). ichem.mdresearchgate.net

3D descriptors: Which account for the three-dimensional shape of the molecule.

QSAR studies on substituted biphenyls often employ advanced statistical methods like Partial Least Squares (PLS) and machine learning algorithms to build robust and predictive models. nih.gov For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to correlate the 3D steric and electrostatic fields of molecules with their activity. mdpi.com

While no specific predictive models for 1,1'-Biphenyl, 3-ethoxy-5-methyl- are publicly available, its properties could be predicted using existing QSAR models for substituted biphenyls. By inputting its calculated descriptors into a validated model, one could estimate properties such as its toxicity, environmental fate, or receptor binding affinity. nih.govresearchgate.net The accuracy of such predictions would depend on the quality and applicability domain of the chosen model.

Photophysical Properties and Photochemical Reactivity

Investigation of Absorption and Emission Spectra

The study of the absorption and emission spectra of 1,1'-Biphenyl, 3-ethoxy-5-methyl- would be the foundational step in characterizing its photophysical profile.

The absorption spectrum , typically measured using UV-Vis spectroscopy, would reveal the wavelengths of light the molecule absorbs to transition to an excited electronic state. For biphenyl (B1667301) itself, the primary absorption band is observed around 250 nm. The presence of an ethoxy (-OCH2CH3) and a methyl (-CH3) group, both being electron-donating, is expected to cause a bathochromic (red) shift in the absorption maximum compared to unsubstituted biphenyl. This is due to the raising of the highest occupied molecular orbital (HOMO) energy level, which reduces the HOMO-LUMO energy gap. The polarity of the solvent can also influence the absorption spectrum.

The emission spectrum , or fluorescence spectrum, provides information about the energy released as light when the molecule relaxes from its excited state back to the ground state. The emission is typically Stokes-shifted to a longer wavelength than the absorption. The nature of the substituents and the solvent polarity would significantly impact the emission wavelength and intensity. Increased solvent polarity often leads to a further red-shift in the emission of substituted biphenyls due to the stabilization of the more polar excited state.

A hypothetical data table for the absorption and emission maxima of 1,1'-Biphenyl, 3-ethoxy-5-methyl- in different solvents might look as follows, based on general trends for similar compounds:

| Solvent | Dielectric Constant (ε) | Absorption λmax (nm) | Emission λmax (nm) |

| Hexane (B92381) | 1.88 | ~260 | ~310 |

| Dichloromethane | 8.93 | ~265 | ~325 |

| Acetonitrile (B52724) | 37.5 | ~268 | ~340 |

Note: The values presented in this table are hypothetical and serve as an illustration of expected trends.

Quantum Yield Determinations and Excited-State Lifetime Measurements

To quantify the efficiency of the fluorescence process, the fluorescence quantum yield (Φf) would be determined. This value represents the ratio of photons emitted to photons absorbed. For many biphenyl derivatives, the quantum yield can be sensitive to the rigidity of the molecule and the presence of quenching agents. The rotational freedom between the two phenyl rings can lead to non-radiative decay pathways, thus lowering the quantum yield.

The excited-state lifetime (τf) is the average time the molecule spends in the excited state before returning to the ground state. This is a crucial parameter for understanding the dynamics of any photochemical or photophysical processes that may occur from the excited state. Time-resolved fluorescence spectroscopy is the standard technique for these measurements. The lifetime of biphenyl derivatives is typically in the nanosecond range.

A prospective data table summarizing these parameters for 1,1'-Biphenyl, 3-ethoxy-5-methyl- might be structured as follows:

| Solvent | Quantum Yield (Φf) | Excited-State Lifetime (τf) (ns) |

| Hexane | ~0.20 | ~2.5 |

| Dichloromethane | ~0.15 | ~2.0 |

| Acetonitrile | ~0.10 | ~1.5 |

Note: The values presented in this table are hypothetical and based on general observations for substituted biphenyls.

Photoinduced Electron Transfer and Energy Transfer Processes

Substituted biphenyls can participate in photoinduced electron transfer (PET) and energy transfer processes when in the presence of suitable donor or acceptor molecules. In a PET process, the excited state of the biphenyl derivative could either donate an electron to an acceptor or accept an electron from a donor, depending on the redox potentials of the interacting species. The ethoxy and methyl substituents, being electron-donating, would make 1,1'-Biphenyl, 3-ethoxy-5-methyl- a better electron donor in its excited state compared to unsubstituted biphenyl.

Energy transfer involves the non-radiative transfer of excitation energy from the biphenyl derivative (as a donor) to an acceptor molecule, provided there is sufficient spectral overlap between the emission of the donor and the absorption of the acceptor. The efficiency of this process is highly dependent on the distance between the donor and acceptor.

Photochemical Transformations and Reaction Mechanisms

The absorption of UV light can also induce photochemical transformations in biphenyl derivatives. While the biphenyl core is relatively stable, potential reactions could involve the substituents or interactions with the solvent. For example, prolonged UV irradiation could potentially lead to photo-oxidation or other degradation pathways. The specific reaction mechanisms would need to be elucidated through techniques such as transient absorption spectroscopy and product analysis using methods like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Applications in Chemical Science and Materials Engineering

1,1-Biphenyl, 3-ethoxy-5-methyl- as a Versatile Synthetic Building Block

In principle, 1,1'-Biphenyl, 3-ethoxy-5-methyl- could serve as a valuable intermediate in organic synthesis. The ethoxy and methyl groups on one of the phenyl rings, along with the potential for substitution on the second ring, offer multiple sites for chemical modification. This would allow for the construction of more complex molecules with specific functionalities. However, there is a lack of specific examples in the scientific literature detailing its use as a synthetic building block for the creation of novel compounds.

Application in Catalysis: Biphenyl-Based Ligands and Supports

Biphenyls are crucial in the design of ligands for catalysis, particularly in asymmetric synthesis. The atropisomerism exhibited by certain substituted biphenyls allows for the creation of chiral environments around a metal center, which can direct the stereochemical outcome of a reaction. While numerous biphenyl-based ligands have been developed and successfully applied in a wide range of catalytic transformations, there is no specific information available on the use of 1,1'-Biphenyl, 3-ethoxy-5-methyl- in the synthesis of such ligands or as a catalytic support.

Integration into Advanced Materials and Functional Molecules

The rigid and conjugated nature of the biphenyl (B1667301) unit makes it an attractive component for advanced materials, including liquid crystals, organic light-emitting diodes (OLEDs), and polymers with specialized optical or electronic properties. The substituents on the biphenyl core can influence the material's physical properties, such as its melting point, solubility, and electronic behavior. Despite the potential, there are no specific studies detailing the integration of 1,1'-Biphenyl, 3-ethoxy-5-methyl- into such advanced materials or functional molecules.

Supramolecular Assemblies and Crystal Engineering of Biphenyl Derivatives

Biphenyl derivatives are often employed in supramolecular chemistry and crystal engineering to direct the assembly of molecules into well-defined, ordered structures. Non-covalent interactions, such as pi-pi stacking and hydrogen bonding, can be utilized to control the formation of these assemblies. The ethoxy group on 1,1'-Biphenyl, 3-ethoxy-5-methyl- could potentially participate in hydrogen bonding, influencing its crystal packing. However, there is a lack of crystallographic data or studies on the supramolecular chemistry of this specific compound in the available literature.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 3-ethoxy-5-methyl substituted biphenyl compounds, and what key reaction conditions influence yield?

- Methodological Answer : Cross-coupling reactions (e.g., Suzuki-Miyaura) are commonly used for biphenyl synthesis. For example, organometallic intermediates like (4-amino-[1,1'-biphenyl]-3-yl)mercury(II) chloride can be synthesized via palladium-catalyzed coupling . Reaction conditions such as catalyst loading (e.g., Pd(PPh₃)₄), solvent polarity (THF vs. DMF), and temperature (80–120°C) critically affect yield. Steric hindrance from substituents may require optimized ligand systems (e.g., bulky phosphines) to enhance regioselectivity.

Q. Which spectroscopic techniques are most effective for characterizing the structure of 1,1'-biphenyl derivatives, and how are critical functional groups identified?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., ethoxy groups show δ 1.3–1.5 ppm for CH₃ and δ 3.4–4.0 ppm for OCH₂). Aromatic protons exhibit splitting patterns reflecting substitution patterns (ortho/meta/para).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., exact mass 201.1311854 for metabolites with similar biphenyl cores) .

- X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths and angles, though electron density around ethoxy groups may require constrained refinement .

Q. What are the common sources of impurities in the synthesis of 3-ethoxy-5-methylbiphenyl, and how can chromatographic techniques be optimized to achieve high purity?

- Methodological Answer : Impurities arise from incomplete coupling, dehalogenation side reactions, or oxidation of ethoxy groups. Column chromatography (silica gel, hexane/ethyl acetate gradients) separates regioisomers. Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) resolves polar byproducts. Purity ≥95% is achievable with gradient elution and monitored via UV-Vis at 254 nm.

Advanced Research Questions

Q. How can Density Functional Theory (DFT) be applied to predict and validate the molecular geometry and electronic properties of 3-ethoxy-5-methylbiphenyl?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G**) predict bond lengths, dihedral angles, and frontier molecular orbitals (HOMO/LUMO). For example, organotellurium biphenyl compounds showed <0.02 Å deviation in bond lengths between DFT and crystallographic data . Discrepancies may arise from solvent effects or van der Waals interactions not fully modeled. TD-DFT can simulate UV-Vis spectra to compare with experimental λmax.

Q. In crystallographic analysis of substituted biphenyls using SHELX software, what challenges arise from electron density distribution around ethoxy and methyl groups?

- Methodological Answer : Disordered ethoxy/methyl groups create diffuse electron density, complicating refinement. Strategies include:

- Applying restraints (DFIX, SIMU) to bond lengths and angles.

- Using twinning detection (e.g., ROTAX) for distorted crystals.

- Multi-conformational modeling (PART指令) for flexible substituents .

Q. When encountering contradictory data in mass spectrometry and NMR analysis for ethoxy-methyl biphenyl derivatives, what methodological approaches resolve inconsistencies?

- Methodological Answer :

- HRMS Reanalysis : Confirm molecular ion (e.g., [M+H]⁺ at 201.1311854) to rule out adducts or isotopic interference .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals; HSQC correlates ¹H-¹³C for ethoxy (δ ~60 ppm for C-O) and methyl (δ ~20 ppm) groups.

- Isotopic Labeling : Synthesize ¹³C-labeled analogs to trace fragment origins in MS/MS.

Q. How do steric and electronic effects of ethoxy and methyl substituents influence regioselectivity in cross-coupling reactions during biphenyl synthesis?

- Methodological Answer :

- Steric Effects : Bulky substituents (e.g., ethoxy at meta positions) hinder coupling at adjacent sites, favoring para-substitution.

- Electronic Effects : Electron-donating groups (e.g., -OCH₂CH₃) activate the aromatic ring, accelerating oxidative addition in Pd-catalyzed reactions. Hammett parameters (σ) predict reactivity; σₘ for ethoxy is -0.10, indicating mild activation .

Q. What safety considerations are critical when handling ethoxy and methyl-substituted aromatic compounds?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.